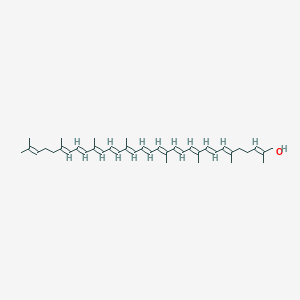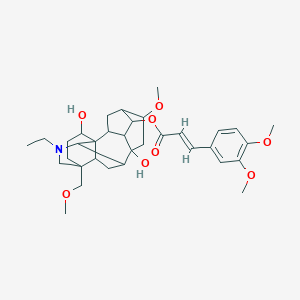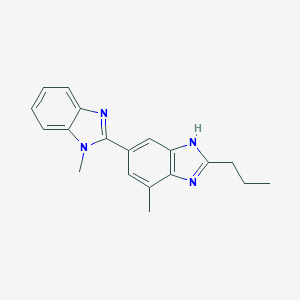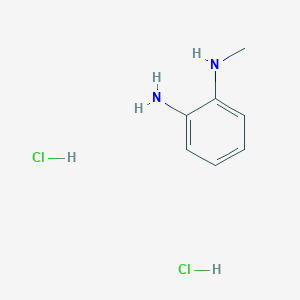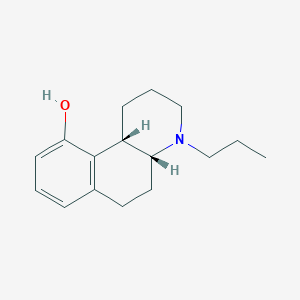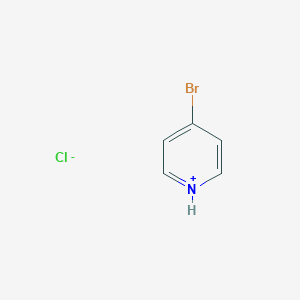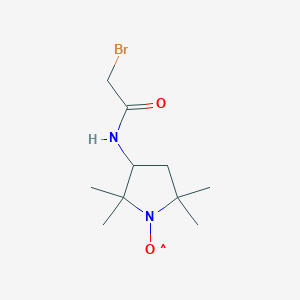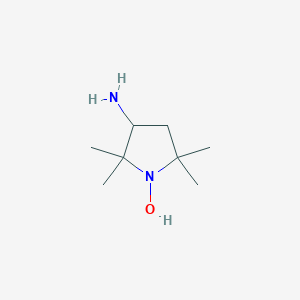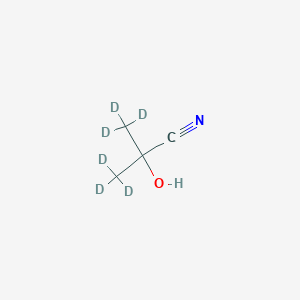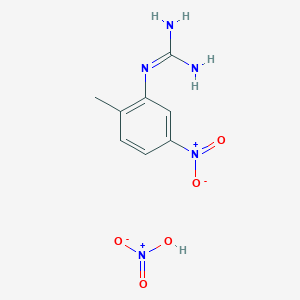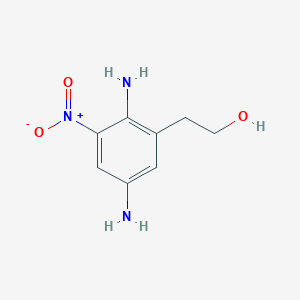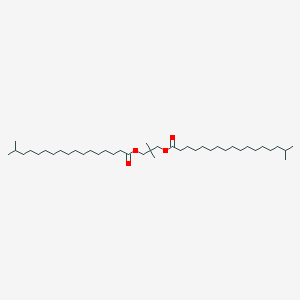
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester, also known as DIPE, is a chemical compound that has been widely studied for its potential applications in various fields of science. DIPE is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents.
Applications De Recherche Scientifique
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been studied for its potential applications in various fields of science, including materials science, pharmaceuticals, and cosmetics. In materials science, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been used as a plasticizer for polyvinyl chloride (PVC) and as a lubricant for metal surfaces. In the pharmaceutical industry, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been investigated as a drug delivery system for poorly soluble drugs. In cosmetics, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been used as a moisturizer and emollient in skin care products.
Mécanisme D'action
The mechanism of action of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester is not fully understood. However, it is believed that Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester acts as a surfactant, reducing the surface tension between two phases. This property makes Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester useful as a plasticizer and lubricant. Additionally, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester may form hydrogen bonds with other molecules, enhancing its solubility in organic solvents.
Effets Biochimiques Et Physiologiques
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester is considered non-toxic and has low acute toxicity. In vitro studies have shown that Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester does not cause significant cytotoxicity or genotoxicity. However, more research is needed to fully understand the biochemical and physiological effects of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester in lab experiments include its low toxicity, high solubility in organic solvents, and surfactant properties. However, the limitations of using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester. One area of research is the development of new drug delivery systems using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester. Another area of research is the use of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester as a plasticizer and lubricant in industrial applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester, including its potential toxicity and long-term effects.
Méthodes De Synthèse
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester can be synthesized by the esterification of isooctadecanoic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The purity of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester can be improved by further purification using column chromatography.
Propriétés
Numéro CAS |
109884-54-0 |
|---|---|
Nom du produit |
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester |
Formule moléculaire |
C41H80O4 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C41H80O4/c1-37(2)31-27-23-19-15-11-7-9-13-17-21-25-29-33-39(42)44-35-41(5,6)36-45-40(43)34-30-26-22-18-14-10-8-12-16-20-24-28-32-38(3)4/h37-38H,7-36H2,1-6H3 |
Clé InChI |
AWNFRSYMBMFGLK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Autres numéros CAS |
109884-54-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
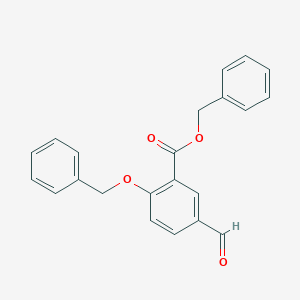
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
